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Compound of Interest

Compound Name: (Phe2,Orn8)-oxytocin

Cat. No.: B12403282 Get Quote

An In-Depth Technical Guide to (Phe2,Orn8)-oxytocin (CAS Number: 2480-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Phe2,Orn8)-oxytocin, also known as [Phe²,Orn⁸]Vasotocin, is a synthetic cyclic nonapeptide

analogue of the neurohypophyseal hormone oxytocin. It is primarily recognized and utilized in

research as a selective agonist for the vasopressin V1a receptor. This technical guide provides

a comprehensive overview of its chemical properties, pharmacological actions, and the

experimental methodologies used for its characterization.

Physicochemical Properties
The fundamental physicochemical characteristics of (Phe2,Orn8)-oxytocin are summarized in

the table below. These properties are essential for its handling, formulation, and experimental

application.
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Property Value

CAS Number 2480-41-3[1]

Molecular Formula C42H65N13O11S2[1]

Molecular Weight 992.18 g/mol [1]

Amino Acid Sequence
H-Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2

(Disulfide bridge: Cys1-Cys6)[1]

Synonyms
[Phe²,Orn⁸]Vasotocin,

[Phenylalanine²,Ornithine⁸]Oxytocin

Appearance Solid[2]

Synthesis and Purification
While a specific, detailed synthesis protocol for (Phe2,Orn8)-oxytocin is not extensively

published, its production follows the well-established principles of solid-phase peptide

synthesis (SPPS), typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)

Resin Preparation: A Rink Amide resin is typically used as the solid support to yield a C-

terminal amide upon cleavage. The resin is swelled in a suitable solvent such as

dimethylformamide (DMF).

Fmoc-Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin.

For each cycle, the Fmoc protecting group on the N-terminus of the growing peptide chain is

removed using a piperidine solution in DMF. The next Fmoc-protected amino acid is then

activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine.

Cleavage and Deprotection: Once the linear nonapeptide sequence is assembled, the

peptide is cleaved from the resin, and the side-chain protecting groups are removed

simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with

scavengers like water and triisopropylsilane (TIS) to prevent side reactions.
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Cyclization (Disulfide Bond Formation): The linear peptide is dissolved in a dilute aqueous

solution and oxidized to form the intramolecular disulfide bond between the two cysteine

residues. This can be achieved by air oxidation or by using an oxidizing agent like potassium

ferricyanide.

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The final product is characterized by analytical HPLC to confirm purity and

by mass spectrometry to verify the correct molecular weight.

Solid-Phase Peptide Synthesis

Post-Synthesis Processing

Rink Amide Resin Couple Fmoc-Gly-OH Couple Fmoc-Orn(Boc)-OH Couple Fmoc-Pro-OH Couple Fmoc-Cys(Trt)-OH Couple Fmoc-Asn(Trt)-OH Couple Fmoc-Gln(Trt)-OH Couple Fmoc-Ile-OH Couple Fmoc-Phe-OH Couple Fmoc-Cys(Trt)-OH

Cleavage & Deprotection
(TFA/TIS/H2O)

Sequential Coupling & Deprotection

Cyclization
(Oxidation) RP-HPLC Purification Characterization

(HPLC, MS)
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Caption: Workflow for the synthesis of (Phe2,Orn8)-oxytocin.

Pharmacological Profile
(Phe2,Orn8)-oxytocin is characterized as a selective agonist of the vasopressin V1a receptor.

Its biological activity has been primarily demonstrated through functional assays that measure

smooth muscle contraction.
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Biological Activity Data

Target Vasopressin V1a Receptor[1][2][3]

Activity Agonist[1][2][3]

EC50
280 nM (induces sustained contractility of rabbit

epididymis)[2][3]

Binding Affinity (Ki/Kd)
Data not readily available in the searched

literature.

Selectivity Profile

While described as a "selective" V1 agonist,

quantitative binding data for V1a, V1b, V2, and

oxytocin receptors are not available in the

reviewed literature to fully quantify this

selectivity.

Mechanism of Action and Signaling Pathways
As a V1a receptor agonist, (Phe2,Orn8)-oxytocin mimics the action of endogenous arginine

vasopressin (AVP) at this receptor subtype. The V1a receptor is a G-protein coupled receptor

(GPCR) that primarily signals through the Gq/11 protein family.

V1a Vasopressin Receptor Signaling Pathway
Activation of the V1a receptor by an agonist like (Phe2,Orn8)-oxytocin initiates a well-

characterized signaling cascade:

G-Protein Activation: Ligand binding induces a conformational change in the V1a receptor,

leading to the activation of the associated Gq/11 protein.

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates

phospholipase C (PLC).

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol

(DAG).
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Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺,

activates protein kinase C (PKC).

Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various

cellular responses, most notably the contraction of smooth muscle cells through the

phosphorylation of myosin light chains.
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Caption: V1a Vasopressin Receptor Signaling Pathway.

Oxytocin Receptor Signaling Pathway (for comparison)
The oxytocin receptor (OTR) also belongs to the GPCR superfamily and, similar to the V1a

receptor, primarily couples to Gq/11 proteins, initiating a very similar signaling cascade

involving PLC, IP3, DAG, and intracellular calcium mobilization to induce myometrial

contractions. The selectivity of (Phe2,Orn8)-oxytocin for the V1a receptor over the OTR is a

key aspect of its pharmacological profile, although quantitative data is lacking.
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Caption: Oxytocin Receptor Signaling Pathway.

Key Experimental Protocols
The characterization of (Phe2,Orn8)-oxytocin relies on standardized in vitro assays. Below

are representative protocols for determining receptor binding affinity and functional activity.

Protocol: Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of (Phe2,Orn8)-oxytocin for

vasopressin and oxytocin receptors.

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing

the human V1a, V1b, V2, or oxytocin receptor.

Assay Buffer: Use a suitable buffer, such as Tris-HCl with MgCl2 and bovine serum albumin

(BSA).

Competition Binding: In a multi-well plate, incubate the prepared membranes with a constant

concentration of a selective radioligand (e.g., [³H]-Arginine Vasopressin for V1a receptors)

and varying concentrations of the unlabeled competitor ligand ((Phe2,Orn8)-oxytocin).

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60

minutes) to reach equilibrium.

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber

filters.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand

binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant.
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Caption: Workflow for a Radioligand Receptor Binding Assay.

Protocol: In Vitro Myometrial Contractility Assay
This functional assay measures the ability of (Phe2,Orn8)-oxytocin to induce smooth muscle

contraction, in this case, in uterine tissue.[4]
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Tissue Preparation: Obtain myometrial biopsies from a suitable animal model (e.g., rat,

rabbit) or human tissue with appropriate ethical approval. Dissect small strips of myometrium

and mount them in an organ bath.[4]

Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-

Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The tissue strip

is connected to an isometric force transducer.

Equilibration: Allow the tissue to equilibrate under a set tension until spontaneous

contractions stabilize.

Agonist Addition: Add cumulative concentrations of (Phe2,Orn8)-oxytocin to the organ bath.

Data Recording: Record the contractile force, frequency, and duration of contractions.

Data Analysis: Quantify the contractile response (e.g., area under the curve) and plot a

concentration-response curve to determine the EC50 and maximum effect (Emax).
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Caption: Workflow for an In Vitro Myometrial Contractility Assay.

Conclusion
(Phe2,Orn8)-oxytocin is a valuable research tool, serving as a selective agonist for the V1a

vasopressin receptor. Its well-defined chemical structure and primary biological activity make it

suitable for studies investigating the physiological roles of the V1a receptor in various systems.

However, a comprehensive understanding of its pharmacology is limited by the lack of publicly

available quantitative binding affinity data across the full panel of vasopressin and oxytocin
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receptors. Future research should focus on generating this data to fully elucidate its selectivity

profile and further solidify its utility as a specific pharmacological probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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